5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3. The 3-position is occupied by a 2-(trifluoromethyl)phenyl group, while the 5-position bears a 2-chloropyridin-3-yl moiety. This structure combines electron-withdrawing groups (chloro and trifluoromethyl) with aromatic systems, likely enhancing metabolic stability and target binding affinity.
Properties
Molecular Formula |
C14H7ClF3N3O |
|---|---|
Molecular Weight |
325.67 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-9(5-3-7-19-11)13-20-12(21-22-13)8-4-1-2-6-10(8)14(16,17)18/h1-7H |
InChI Key |
ZWXMHMXSUGQWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Acyl Chlorides
The classical Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For the target compound, this approach involves:
-
Synthesis of 2-chloropyridine-3-carboxamidoxime : Reacting 2-chloronicotinonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate .
-
Reaction with 2-(trifluoromethyl)benzoyl chloride : Treating the amidoxime with 2-(trifluoromethyl)benzoyl chloride in pyridine or tetrahydrofuran (THF) facilitates cyclization at 80–100°C for 6–12 hours .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–60% |
| Reaction Time | 6–12 hours |
| Purification | Column chromatography (hexane/ethyl acetate) |
Advantages :
Limitations :
-
Moderate yields due to competing side reactions.
Microwave-Assisted Heterocyclization
Microwave irradiation (MWI) enhances reaction efficiency by reducing time and improving yields. This method modifies the classical approach:
-
Amidoxime preparation : 2-chloronicotinonitrile reacts with hydroxylamine hydrochloride in the presence of MgO under MWI (150 W, 100°C, 15 minutes) .
-
Cyclization : The amidoxime and 2-(trifluoromethyl)benzoic acid are mixed with NH₄F/Al₂O₃ and irradiated (200 W, 120°C, 20 minutes) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 35 minutes total |
| Solvent | Solvent-free |
Advantages :
Limitations :
Superbase-Mediated One-Pot Synthesis
A novel one-pot method using NaOH/DMSO as a superbase enables direct coupling of amidoximes and esters:
-
Reaction setup : 2-chloropyridine-3-carboxamidoxime and methyl 2-(trifluoromethyl)benzoate are stirred in NaOH/DMSO at room temperature for 4–24 hours .
-
Workup : The mixture is acidified with HCl, and the product is isolated via filtration .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–70% |
| Reaction Time | 4–24 hours |
| Scalability | Up to 50 g demonstrated |
Advantages :
Limitations :
Vilsmeier Reagent-Activated Cyclization
Activation of carboxylic acids with Vilsmeier reagent (POCl₃/DMF) enables direct cyclization with amidoximes:
-
Acid activation : 2-(trifluoromethyl)benzoic acid reacts with POCl₃/DMF at 0°C to form the acylating agent.
-
Cyclization : The activated acid is treated with 2-chloropyridine-3-carboxamidoxime in dichloromethane (DCM) at room temperature for 2 hours .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 3 hours total |
| Byproduct | Minimal phosphorous residues |
Advantages :
Limitations :
Homocoupling of Chloroarylaldoximes
A recent one-pot method utilizes chloroarylaldoximes derived from aldehydes:
-
Chloroaldoxime synthesis : 2-chloropyridine-3-carbaldehyde reacts with N-chlorosuccinimide (NCS) in acetonitrile to form the chloroaldoxime .
-
Cyclization : Cs₂CO₃ promotes homocoupling in DMSO at 80°C for 12 hours, yielding the symmetric oxadiazole .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–55% |
| Reaction Time | 15 hours total |
| Scope | Limited to arylaldehydes |
Advantages :
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | 6–12 h | Low | High |
| Microwave-Assisted | 68–75 | 35 min | Moderate | Moderate |
| Superbase-Mediated | 50–70 | 4–24 h | Low | High |
| Vilsmeier Activation | 80–85 | 3 h | High | Moderate |
| Homocoupling | 40–55 | 15 h | Moderate | Low |
Key Trends :
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Ring
The 2-chloropyridine moiety serves as a reactive site for nucleophilic substitution, enabling functionalization.
-
Example : Reaction with primary amines under Buchwald-Hartwig conditions yields pyridylamine derivatives, enhancing solubility for pharmaceutical applications.
Cross-Coupling Reactions
The chloropyridine group participates in palladium- or copper-catalyzed cross-coupling reactions.
| Reaction Type | Catalysts/Reagents | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | |
| Ullmann-type | CuI, 1,10-phenanthroline, DMF | Aryl- or alkyl-substituted analogs |
-
Notable Application : Copper-catalyzed arylation with iodobenzene generates 2,5-disubstituted oxadiazoles for agrochemical intermediates .
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening under specific conditions.
-
Mechanistic Insight : Hydrolysis under acidic conditions cleaves the oxadiazole ring to form a diamide intermediate, useful in prodrug design .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl group directs electrophiles to meta positions, though steric hindrance limits reactivity.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted analogs | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | Di-/trihalogenated derivatives |
-
Limitation : The trifluoromethyl group’s electron-withdrawing effect reduces reactivity, requiring harsh conditions for EAS .
Bioorthogonal Reactions
The oxadiazole core participates in click chemistry and bioisosteric replacements.
-
Case Study : Substitution of carboxylic acids with oxadiazoles in HDAC inhibitors improves binding affinity .
Redox Reactions
Selective reduction of the oxadiazole ring is achievable under controlled conditions.
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol | Diamine intermediates | |
| LiAlH₄ reduction | THF, 0°C | Ring-opened thioamide derivatives |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
- Objective : To assess the cytotoxic effects on glioblastoma cell lines.
- Methodology : Cytotoxic assays were performed to evaluate cell viability.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM against LN229 glioblastoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its efficacy suggests potential applications in treating infections caused by resistant strains.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were conducted.
- Findings :
Structure-Activity Relationship (SAR)
The structure of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole contributes significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
In Silico Studies
Computational studies have been employed to predict the interaction of this compound with various proteins involved in cancer progression and microbial resistance. Molecular docking simulations have indicated favorable binding interactions with key targets, suggesting avenues for further development as a therapeutic agent .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | LN229 (glioblastoma) | IC50 = 12 µM | 2025 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 1,2,4-oxadiazole derivatives, their substituents, synthesis yields, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, as seen in compounds 3z , 11 , and 1d .
- Heteroaromatic Moieties : Pyridine (target compound) and thiophene (1d ) at position 5 improve target engagement in cancer cells, while pyrimidin-4-amine (U7/U8 ) enhances pesticidal activity .
- Bulkier Substituents : Piperidine (3z ) and indole (75b , 26 ) groups may influence pharmacokinetics by modulating solubility and membrane permeability .
Synthetic Yields and Challenges :
- High-yield syntheses (e.g., 3z at 99%) are achievable via enantioselective catalysis, whereas chloromethyl derivatives (11 ) show lower yields (48%), likely due to side reactions .
- Complex substituents (e.g., pyrimidin-4-amine in U7/U8 ) require multi-step protocols but offer potent bioactivity .
Biological Applications :
- Anticancer Agents : 1d induces G1 arrest and apoptosis via TIP47 inhibition, while 75b and 26 target microbial or cancer pathways .
- Pesticides : U7/U8 exhibit dual insecticidal/fungicidal action through AChE inhibition, with EC50 values comparable to commercial agents like azoxystrobin .
Structure-Activity Relationship (SAR) Trends:
- Position 3 : Aryl groups with EWGs (e.g., trifluoromethyl) are critical for stability and target affinity.
- Position 5 : Heterocycles (pyridine, thiophene) or functionalized aromatics (chloromethyl, indole) dictate specificity—chlorothiophene in 1d vs. pyrimidin-amine in U7/U8 .
Biological Activity
5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure
The molecular formula of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is , with a molecular weight of 325.67 g/mol. Its structure includes a chloropyridine moiety and a trifluoromethyl phenyl group attached to the oxadiazole ring.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole core have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study by Dhumal et al. (2016), compounds with similar structures were shown to inhibit Mycobacterium bovis effectively .
| Compound | Activity | Reference |
|---|---|---|
| 5a | Antibacterial against S. aureus | Dhumal et al. (2016) |
| 5b | Antifungal against Candida albicans | Paruch (2020) |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. For instance, compounds similar to 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5c | MCF-7 | 12.5 | PMC8268636 |
| 5d | HeLa | 15.0 | PMC9106569 |
Anti-inflammatory Activity
Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. In vitro assays showed that these compounds can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages . The modulation of inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Desai et al. evaluated a series of pyridine-based oxadiazoles for their antimicrobial activity. The most effective compounds demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects of various oxadiazole derivatives were tested on multiple cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced potency against tumor cells compared to their non-substituted counterparts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via condensation of substituted amidoximes with activated carboxylic acid derivatives. For example, reacting N-hydroxyimidamide intermediates (e.g., N-hydroxy-4-(trifluoromethyl)nicotinimidamide) with chloromethyl oxadiazole precursors under reflux conditions in solvents like ethanol or THF. Purification is achieved via flash column chromatography (SiO2, hexane/EtOAc gradients) or HPLC, with yields ranging from 47% to 99% depending on substituents .
Q. What spectroscopic and analytical techniques are used to confirm its structural identity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., trifluoromethyl phenyl signals at δ 7.6–8.2 ppm) .
- HRMS : For exact molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass) .
- FTIR : To identify functional groups like C=N (oxadiazole ring, ~1600 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Flash chromatography (SiO2, hexane/EtOAc gradients) is widely used for intermediate purification. Final compounds are often recrystallized from DCM/MeOH mixtures or purified via reverse-phase HPLC for >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Methodological Answer : Optimization strategies include:
- Catalysts : Using Cs2CO3 or NaH to enhance cyclization efficiency .
- Temperature : Maintaining 50–80°C to minimize side reactions (e.g., decomposition of trifluoromethyl groups) .
- Solvent Choice : Polar aprotic solvents (e.g., DME) improve solubility of intermediates, while THF aids in regioselective oxadiazole formation .
- Example: A 99% yield was achieved using DME at 50°C with Cs2CO3 .
Q. What structure-activity relationship (SAR) trends explain the biological activity of this compound?
- Methodological Answer : SAR studies reveal:
- 3-Position Substituents : Pyridyl groups (vs. phenyl) enhance apoptosis-inducing activity in cancer cell lines (e.g., T47D breast cancer) .
- 5-Position Substituents : Electron-withdrawing groups (e.g., Cl, CF3) improve potency by stabilizing oxadiazole ring interactions with targets like TIP47 .
- Key Finding : Compound 4l (5-chloropyridyl analog) showed in vivo efficacy in MX-1 tumor models due to enhanced target binding .
Q. How do researchers resolve contradictions in cell line-specific activity profiles?
- Methodological Answer : Contradictions are addressed via:
- Multi-Cell Line Screening : Profiling activity across diverse cell lines (e.g., breast vs. colorectal cancer) to identify selectivity patterns .
- Mechanistic Studies : Photoaffinity labeling (e.g., using 1d derivatives) identified TIP47 as the molecular target, explaining selectivity in apoptosis induction .
- Flow Cytometry : Cell cycle analysis (e.g., G1 arrest in T47D but not in other lines) clarifies differential responses .
Q. What in vitro and in vivo models are used to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro :
- Caspase-3/7 activation assays to measure apoptosis .
- MTT assays for IC50 determination in cancer cell lines (e.g., EC50 = 0.5–2 µM in T47D) .
- In Vivo :
- MX-1 xenograft models for antitumor efficacy (e.g., 4l reduced tumor volume by 60%) .
- Pharmacokinetic profiling via LC-MS to assess bioavailability and metabolic stability .
Q. What are the challenges in scaling synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Regioselectivity : Avoiding byproducts during cyclization by optimizing stoichiometry and reaction time .
- Purification Scalability : Transitioning from flash chromatography to preparative HPLC for gram-scale batches .
- Stability : Trifluoromethyl groups may hydrolyze under acidic conditions; thus, neutral pH and inert atmospheres are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
